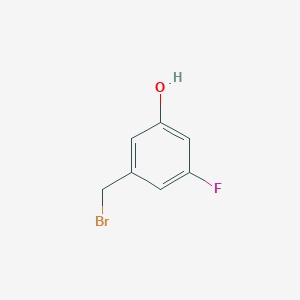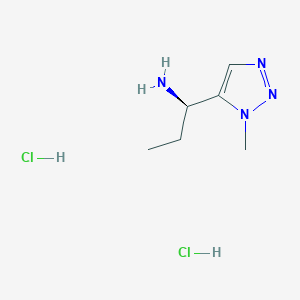
N-(3-Nitro-4-pyridinyl)-I(2)-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-nitropyridin-4-yl)amino]propanoic acid is an organic compound with the molecular formula C8H9N3O4 and a molecular weight of 211.17 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanoic acid moiety through an amino linkage. It is a derivative of pyridine and is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-[(3-nitropyridin-4-yl)amino]propanoic acid typically involves the nitration of a pyridine derivative followed by a series of chemical reactions to introduce the amino and propanoic acid groups. One common synthetic route includes the following steps:
Nitration: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the pyridine ring.
Amination: The nitropyridine intermediate is then subjected to amination, where an amino group is introduced at the appropriate position.
Carboxylation: Finally, the amino group is reacted with a suitable carboxylating agent to form the propanoic acid moiety.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
3-[(3-nitropyridin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups, such as hydroxylamine or amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-nitropyridin-4-yl)amino]propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Due to its potential biological activities, 3-[(3-nitropyridin-4-yl)amino]propanoic acid is explored as a lead compound for the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-nitropyridin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
3-[(3-nitropyridin-4-yl)amino]propanoic acid can be compared with other similar compounds, such as:
3-pyridinepropionic acid: This compound lacks the nitro group and has different chemical properties and reactivity.
2-pyridinepropionic acid: Similar to 3-pyridinepropionic acid but with the carboxyl group attached to the second position of the pyridine ring. It has distinct chemical properties and applications.
4-pyridinepropionic acid: Another isomer with the carboxyl group attached to the fourth position of the pyridine ring.
The uniqueness of 3-[(3-nitropyridin-4-yl)amino]propanoic acid lies in the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Propiedades
Número CAS |
710349-42-1 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
3-[(3-nitropyridin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)2-4-10-6-1-3-9-5-7(6)11(14)15/h1,3,5H,2,4H2,(H,9,10)(H,12,13) |
Clave InChI |
YANPNLIBNXPPJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1NCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13510588.png)


![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)



![3-bromo-6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13510631.png)
![2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B13510637.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid](/img/structure/B13510655.png)

![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B13510662.png)
